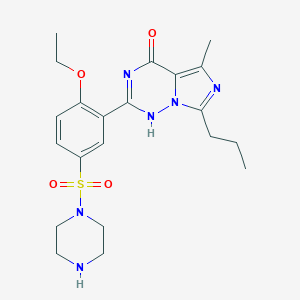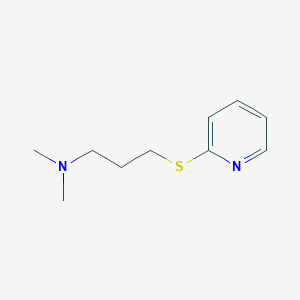
1-(2,2-Dibromoetenil)ciclopropano
Descripción general
Descripción
1-(2,2-Dibromoethenyl)cyclopropane is a chemical compound with the molecular formula C5H6Br2 and a molecular weight of 225.91 g/mol . This compound features a cyclopropane ring substituted with a dibromoethenyl group, making it a unique and interesting molecule for various scientific research applications .
Aplicaciones Científicas De Investigación
1-(2,2-Dibromoethenyl)cyclopropane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is utilized in the production of various chemical products and materials.
Mecanismo De Acción
Target of Action
1-(2,2-Dibromoethenyl)cyclopropane is a chemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known to be an intermediate in the synthesis of Efavirenz-d4
Biochemical Pathways
As it is an intermediate in the synthesis of Efavirenz-d4 , it may be involved in the pathways related to the action of Efavirenz-d4.
Result of Action
As it is an intermediate in the synthesis of Efavirenz-d4 , its effects may be related to the action of Efavirenz-d4.
Métodos De Preparación
The synthesis of 1-(2,2-Dibromoethenyl)cyclopropane can be achieved through several methods. One common approach involves the reaction of cyclopropane derivatives with brominated reagents under specific conditions . For instance, the reaction of 3-chloro-2-(chloromethyl)propene with bromoform in the presence of sodium hydroxide and pinacol can yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane . This intermediate can then be further processed to obtain 1-(2,2-Dibromoethenyl)cyclopropane.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2,2-Dibromoethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield less brominated derivatives.
Addition Reactions: The double bond in the dibromoethenyl group can participate in addition reactions with various reagents, leading to the formation of different cyclopropane derivatives.
Common reagents used in these reactions include sodium hydroxide, bromoform, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(2,2-Dibromoethenyl)cyclopropane can be compared with other similar compounds, such as:
2,2-Dichloro-1-methylenecyclopropane: This compound contains a cyclopropane ring with a methylene substituent and two chlorine atoms.
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: An intermediate in the synthesis of 1-(2,2-Dibromoethenyl)cyclopropane, it shares similar structural features but differs in its chemical properties and reactivity.
Propiedades
IUPAC Name |
2,2-dibromoethenylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBNUEQKNNQJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383156 | |
| Record name | 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122244-78-4 | |
| Record name | 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)





![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)


![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)

